3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde
Description
3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 3-position and a 2-methylbenzyloxy ether moiety at the 2-position of the benzaldehyde core.
The 2-methylbenzyloxy group introduces steric bulk and lipophilicity, while the methoxy group enhances electron density on the aromatic ring. These features may influence its reactivity in nucleophilic aromatic substitution or cross-coupling reactions. Synthesis likely involves alkylation of 3-methoxy-2-hydroxybenzaldehyde with 2-methylbenzyl chloride under basic conditions, as inferred from analogous procedures in .
Properties
IUPAC Name |
3-methoxy-2-[(2-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-6-3-4-7-14(12)11-19-16-13(10-17)8-5-9-15(16)18-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFDYRVHUUOBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=CC=C2OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388047 | |
| Record name | 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588681-48-5 | |
| Record name | 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis Approach
-
- 3-Methoxy-2-hydroxybenzaldehyde (phenolic aldehyde)
- 2-Methylbenzyl bromide (benzylating agent)
-
- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
- Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Typically 80–90°C
- Time: 12 to 24 hours to ensure complete conversion
Mechanism:
The phenolic hydroxyl group is deprotonated by the base to form the phenolate ion, which acts as a nucleophile attacking the benzyl bromide carbon to form the benzyl ether linkage.Purification:
After reaction completion, the mixture is cooled and diluted with water, followed by extraction with an organic solvent (e.g., ethyl acetate). The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to achieve high purity (>95%).
Alternative Methods
Mitsunobu Reaction:
In some cases, the Mitsunobu reaction can be employed to couple the phenol and benzyl alcohol derivatives under milder conditions using triphenylphosphine and diethyl azodicarboxylate (DEAD). However, this method is less common due to reagent cost and handling considerations.One-Pot Synthesis:
Emerging synthetic protocols may explore one-pot procedures combining deprotonation and benzylation steps without isolation of intermediates, improving efficiency and scalability.
Reaction Optimization and Yield
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Base | K₂CO₃ (2 equiv) | Efficient deprotonation, high yield |
| Solvent | Anhydrous DMF | Enhances solubility and reaction rate |
| Temperature | 80–90°C | Optimal for nucleophilic substitution |
| Reaction Time | 12–24 hours | Ensures complete conversion |
| Molar Ratio (Phenol:Benzyl Bromide) | 1:1.2 | Slight excess of benzyl bromide improves yield |
| Purification | Silica gel chromatography | >95% purity confirmed by HPLC and NMR |
Typical isolated yields range from 80% to 90% depending on reaction scale and purification efficiency.
Analytical Characterization Post-Synthesis
-
- $$ ^1H $$ NMR shows characteristic aldehyde proton around δ 9.8–10.0 ppm (singlet), aromatic protons between δ 6.8–7.6 ppm, and benzylic methylene protons (-OCH₂-) as singlets near δ 5.0 ppm. The methoxy group appears as a singlet near δ 3.8 ppm.
- $$ ^{13}C $$ NMR confirms aldehyde carbon near δ 190–195 ppm and benzyl ether carbon around δ 70 ppm.
High-Performance Liquid Chromatography (HPLC):
Used to verify purity (>95%) using a C18 column with acetonitrile/water mobile phase.Mass Spectrometry (MS):
Confirms molecular ion peak consistent with molecular weight (~242 g/mol for this compound).Infrared Spectroscopy (IR):
Shows strong C=O stretch near 1700 cm⁻¹ and ether C–O stretch around 1100–1200 cm⁻¹.
Research Findings and Mechanistic Insights
- The electron-donating methoxy group at the 3-position increases nucleophilicity of the phenolate intermediate, facilitating efficient ether formation.
- The 2-methyl substituent on the benzyl moiety can influence steric and electronic properties, potentially affecting reaction kinetics and selectivity.
- Computational studies (Density Functional Theory) suggest that resonance stabilization and electron density distribution favor the formation of the ether bond under the described conditions.
- Kinetic studies indicate that reaction rate depends on solvent polarity and base strength, with polar aprotic solvents and mild bases providing optimal conditions.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Deprotonation | Phenol group deprotonated by K₂CO₃ | 2 equiv K₂CO₃, anhydrous DMF |
| 2. Nucleophilic Substitution | Phenolate attacks 2-methylbenzyl bromide | 80–90°C, 12–24 h |
| 3. Work-up | Quench with water, extract with ethyl acetate | Room temperature |
| 4. Purification | Column chromatography (silica gel) | Hexane/ethyl acetate gradient |
| 5. Characterization | NMR, HPLC, MS, IR | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid.
Reduction: 3-Methoxy-2-[(2-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including:
- Oxidation to form carboxylic acids.
- Reduction to yield primary alcohols.
- Substitution reactions involving the methoxy group.
Biology
This compound has been investigated for its potential biological activities , notably:
- Antimicrobial Properties: In vitro studies demonstrate significant inhibition of bacterial growth across various strains. The mechanism likely involves disruption of bacterial cell membranes .
- Anticancer Activity: Preliminary studies indicate cytotoxic effects on cancer cell lines (e.g., breast and colon cancer). The compound may induce apoptosis and generate reactive oxygen species (ROS), contributing to its anticancer effects .
| Biological Activity | Mechanism of Action |
|---|---|
| Antimicrobial | Disruption of cell membranes |
| Anticancer | Induction of apoptosis, ROS generation |
Medicine
Due to its structural characteristics, this compound is explored for potential use in drug development . Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents aimed at treating infections and cancers.
Industry
In industrial applications, this compound is utilized as a building block in the production of specialty chemicals. Its unique properties make it valuable in synthesizing fragrances and flavor compounds, contributing to the cosmetic and food industries.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that demonstrated effectiveness comparable to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Research
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The IC50 values suggested selective toxicity towards malignant cells over normal cells, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The methoxy and benzyl ether groups may also contribute to its overall activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Trimethylsilyl-substituted analogs (e.g., C₁₁H₁₆O₂Si) exhibit reduced electrophilicity at the aldehyde due to steric shielding from the silyl group, limiting nucleophilic attacks .
Reactivity :
- The propargyloxy derivative (C₁₁H₁₀O₃) undergoes rapid Huisgen cycloaddition (click chemistry), whereas the target compound’s benzyloxy group favors stability over reactivity .
- Brominated analogs (e.g., C₁₆H₁₅BrO₃) show higher reactivity in cross-coupling reactions due to the bromine atom’s leaving-group ability .
Steric and Solubility Properties: The polyether-substituted benzaldehyde (C₁₄H₂₀O₅, ) has improved water solubility due to its oxygen-rich side chain, unlike the hydrophobic 2-methylbenzyloxy group in the target compound . Hydroxy-containing analogs (e.g., 2-hydroxy-3-methoxymethyl-5-methylbenzaldehyde, ) form intramolecular hydrogen bonds, enhancing crystallinity but reducing solubility in nonpolar solvents .
Synthetic Utility :
- The target compound’s 2-methylbenzyloxy group can act as a directing group in metal-catalyzed C–H activation, similar to N,O-bidentate directing groups described in .
- Ethyl or propargyl variants () are preferred for modular synthesis, while the target compound may require tailored conditions for further functionalization .
Biological Activity
3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde, with the molecular formula C₁₅H₁₈O₃, is an aromatic aldehyde characterized by a methoxy group and a benzyl ether moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound can be achieved through various methods such as alkylation and etherification. Typical starting materials include 2-methylbenzyl alcohol and methoxy-substituted aromatic aldehydes. Controlled conditions are crucial for high yields and purity, often confirmed through analytical techniques like gas chromatography and nuclear magnetic resonance (NMR) spectroscopy .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In a series of in vitro assays, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The observed IC50 values indicate a dose-dependent response, with potential selectivity towards malignant cells over normal cells .
The biological activity of this compound is thought to be mediated through several biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Evidence suggests that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with the compound's ability to induce oxidative stress in target cells, contributing to its anticancer effects .
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections.
Anticancer Research
In another investigation focusing on cancer cell lines, this compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, suggesting its role in promoting apoptosis in cancer cells .
Q & A
Q. What are the common synthetic routes for preparing 3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde?
Answer: A typical synthesis involves condensation reactions using substituted benzaldehyde precursors. For example:
- Step 1: React 4-benzyloxy-3-methoxybenzaldehyde with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol under acidic conditions (acetic acid) to form Schiff base intermediates .
- Step 2: Oxidize the intermediate using sodium hypochlorite in ethanol to yield the target compound.
Key Considerations: - Use inert atmospheres (e.g., nitrogen) to prevent oxidation side reactions.
- Monitor reactions via TLC (dichloromethane mobile phase) and confirm purity using vacuum filtration and washing with methanol/water .
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer: Critical techniques include:
| Technique | Key Data | Example from Literature |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts for aromatic protons (δ 7.0–8.1 ppm), methoxy groups (~δ 3.8 ppm), and benzyl ethers (δ 5.1 ppm) | δ 10.72 (s, 1H, aldehyde proton); δ 5.11 (s, 2H, –OCH₂–) |
| FTIR | Bands for C=O stretch (~1680–1720 cm⁻¹), aromatic C–O (~1260 cm⁻¹) | 1596 cm⁻¹ (aromatic C=C), 1131 cm⁻¹ (ether C–O) |
| HRMS | Exact mass confirmation (e.g., [M+H]⁺ = 334.1556) | Deviation < 0.3 ppm ensures structural accuracy |
Q. How can researchers optimize purification methods for this compound?
Answer:
- Recrystallization: Use ethanol or methanol as solvents due to moderate polarity.
- Column Chromatography: Employ silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate).
- Critical Step: Pre-purify via vacuum filtration to remove unreacted hydrazine derivatives, as described in condensation reactions .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this benzaldehyde derivative?
Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) can:
- Predict HOMO-LUMO gaps to assess reactivity.
- Model electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Validate experimental NMR shifts by comparing computed vs. observed δ values (errors < 0.5 ppm indicate reliable assignments) .
Example: The Colle-Salvetti correlation-energy formula, adapted into DFT frameworks, enables accurate modeling of electron density distributions in aromatic aldehydes .
Q. What strategies resolve contradictory spectral data during structural elucidation?
Answer:
- Case 1: Discrepancies in ¹³C NMR signals may arise from dynamic effects (e.g., rotational barriers in benzyl ethers). Use variable-temperature NMR to confirm .
- Case 2: Ambiguous HRMS adducts (e.g., [M+Na]⁺ vs. [M+K]⁺) require high-resolution instruments (Q-TOF) and isotopic pattern analysis .
- Cross-Validation: Combine X-ray crystallography (for solid-state conformation) with solution-phase NMR to resolve steric vs. electronic effects .
Q. How does the steric and electronic environment influence regioselectivity in reactions involving this aldehyde?
Answer:
- Steric Effects: The 2-methylbenzyloxy group creates steric hindrance, directing electrophilic substitution to the less hindered C5 position.
- Electronic Effects: Methoxy groups activate the aromatic ring via electron donation, favoring ortho/para positions unless steric bulk dominates.
Experimental Validation: Compare reaction outcomes with analogs lacking the methyl group (e.g., 4-benzyloxy-3-methoxybenzaldehyde) to isolate steric contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
